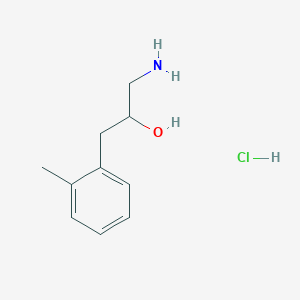

1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-3-(2-methylphenyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11;/h2-5,10,12H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIICFDPOVPZVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104338-71-8 | |

| Record name | 1-amino-3-(2-methylphenyl)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reductive Amination of 2-Methylphenylpropan-2-one

One common approach involves the reductive amination of 2-methylphenylpropan-2-one (a ketone) with ammonia or amines under catalytic hydrogenation conditions to yield the amino alcohol hydrochloride salt.

- Procedure : The ketone is reacted with ammonia in the presence of a hydrogenation catalyst (e.g., Pd/C or Pt) under controlled temperature (30–70 °C) and pressure (0.7–1.0 MPa hydrogen).

- Workup : After reaction completion, the mixture is neutralized with aqueous base (e.g., potassium hydroxide or sodium hydroxide) to pH 11–12, followed by extraction with ethyl acetate and recrystallization from hexane or similar solvents to obtain the pure amino alcohol.

- Yields and Purity : Reported yields range from 48% to 70%, with purities typically around 93–98% after recrystallization.

| Embodiment | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

Source: Patent CN100432043C, detailing hydrogenation conditions and extraction steps.

Multi-Step Synthesis via Nitrile and Carbamate Intermediates

An alternative route involves preparing 2-methyl-1-substituted phenyl-2-propyl amine derivatives through:

- Step 1: Reaction of substituted benzyl halides (chloride, bromide, or alcohol) with isobutyronitrile in the presence of an organic base at low temperatures (-78 °C to 0 °C) to form nitrile intermediates.

- Step 2: Hydrolysis of the nitrile to the corresponding carboxylic acid at elevated temperatures (80–220 °C).

- Step 3: Formation of carbamic acid benzyl esters.

- Step 4: Catalytic hydrogenation of the carbamate ester at room temperature to yield the target amino alcohol.

This method allows for variation in substituents (R groups such as methyl, ethyl, methoxy, halogens) to tailor the compound's properties.

Source: Patent CN105085278A, describing nitrile-based synthesis and catalytic hydrogenation.

Enantioselective Synthesis via Lipase-Catalyzed Hydrolysis and Asymmetric Hydrogenation

For chiral synthesis of the amino alcohol hydrochloride:

- Starting from commercially available 2-(hydroxymethyl)-1,3-propanediol, selective enzymatic hydrolysis using lipase enzymes yields chiral intermediates.

- Subsequent asymmetric hydrogenation with chiral catalysts (e.g., DuPHOS ligand-based rhodium complexes) installs the desired stereochemistry.

- The process is scalable and has been demonstrated at pilot-plant scale, producing kilogram quantities with high enantiomeric excess (>98% ee).

This approach is valuable for pharmaceutical applications requiring enantiopure compounds.

Source: Organic Process Research & Development, 2012, describing scalable chiral synthesis.

Reaction Conditions and Solvent Effects

- Solvents such as ethanol and methanol are commonly used to enhance solubility and reaction kinetics during amination and hydrogenation.

- Reaction temperature control (typically 30–70 °C) and hydrogen pressure (0.7–1.0 MPa) are critical for maximizing yield and selectivity.

- pH adjustment post-reaction with aqueous bases facilitates extraction and purification.

- Recrystallization solvents like hexane or hexanaphthene improve product purity.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination/Hydrogenation | Ketone + ammonia + catalytic hydrogenation | 30–70 °C, 0.7–1.0 MPa H2 | 48–70 | 93–98 | Common industrial method, scalable |

| Nitrile-Carbamate Route | Benzyl halide + isobutyronitrile → acid → carbamate → hydrogenation | -78 to 220 °C, room temp hydrogenation | Not specified | High | Allows substituent variation |

| Enantioselective Synthesis | Lipase hydrolysis + asymmetric hydrogenation | Room temp, chiral catalysts | High | >98 ee | For chiral, pharmaceutical-grade products |

Research Findings and Practical Considerations

- The reductive amination method is well-established and offers good yields with relatively simple workup.

- The nitrile-carbamate route provides structural versatility but involves more steps and harsher conditions.

- Enantioselective synthesis is crucial for applications where stereochemistry affects biological activity; enzymatic and catalytic methods provide high enantiomeric purity.

- Optimization of reaction parameters such as catalyst type, solvent choice, temperature, and pH is essential to balance yield, purity, and scalability.

- Purification by recrystallization is effective in removing impurities and achieving high purity suitable for research and pharmaceutical use.

Analyse Chemischer Reaktionen

1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride can undergo several types of chemical reactions:

- Oxidation : It can be oxidized to form ketones or aldehydes using agents like potassium permanganate.

- Reduction : The compound can be reduced to secondary amines or alcohols using lithium aluminum hydride.

- Substitution : The amino group participates in nucleophilic substitution reactions, allowing for the formation of various derivatives.

These reactions are influenced by the specific reagents and conditions used, including temperature and pH levels.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. Its ability to undergo diverse chemical transformations makes it valuable for creating complex molecules.

Biology

In biological research, this compound is utilized to study interactions between small molecules and biological macromolecules. Its mechanism of action typically involves binding to specific receptors or enzymes, thereby modulating their activity. This property is essential for understanding drug interactions and developing new therapeutic agents.

Medicine

The compound has potential therapeutic applications due to its biological activities. Research indicates that it may exhibit effects relevant to immunomodulation and antitumor activity. Further studies are needed to elucidate its effects on specific biological pathways.

Industry

In industrial settings, this compound is employed as a reagent in various processes. Its role in the production of specialty chemicals highlights its importance beyond academic research.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Pharmaceutical Synthesis : The compound has been explored as a precursor for synthesizing novel pharmacological agents. Specific studies have focused on its role in creating compounds with enhanced bioactivity.

- Biochemical Studies : Investigations into the interactions between this compound and biological systems have revealed insights into its potential as an immunosuppressant. For example, studies have shown that it may activate sphingosine-1-phosphate receptors, which are crucial for immune response modulation.

- Industrial Applications : The compound's utility in producing specialty chemicals has been documented in various industrial chemistry reports, emphasizing its significance as a building block for complex organic synthesis.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in organic synthesis; versatile reagent |

| Biology | Studies on molecular interactions; potential immunomodulatory effects |

| Medicine | Possible therapeutic uses; antitumor activity |

| Industry | Production of specialty chemicals; reagent in industrial processes |

Wirkmechanismus

The mechanism of action of 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2,6-Dimethylphenoxy Derivatives

- Example Compound: 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride hydrate CAS No.: 1052527-93-1 Molecular Formula: C₁₁H₂₀ClNO₃ (hydrated form) Key Differences:

- The phenoxy group replaces the methylphenyl moiety, introducing oxygen as an electron-withdrawing group.

- Hydration increases molecular weight (257.7 g/mol) and may influence solubility .

Fluorinated Analogs

Side Chain Modifications

Propranolol Derivatives

- Example Compound: Propranolol hydrochloride (1-(1-Naphthyloxy)-3-(isopropylamino)propan-2-ol hydrochloride) CAS No.: 318-98-9 (propranolol base) Molecular Formula: C₁₆H₂₁NO₂·HCl Key Differences:

- Naphthyloxy group enhances aromatic π-π stacking interactions, critical for β-blocker activity.

- Isopropylamine substitution increases lipophilicity (MW 295.8 g/mol), improving CNS penetration .

Ortetamine Hydrochloride

- Example Compound: Ortetamine HCl (1-(2-Methylphenyl)-2-propylamine hydrochloride) CAS No.: 20388-87-8 Molecular Formula: C₁₀H₁₆ClN Key Differences:

- Lacks the propan-2-ol backbone, simplifying the structure.

- Classified as a stimulant, highlighting how minor structural changes alter pharmacological activity .

Crystallographic and Conformational Analysis

- Propranolol Derivatives (): Space Groups: Triclinic (P1) or monoclinic (P21/c), depending on substituents. Side Chain Conformation: Gauche (-CH(OH)-CH₂-NH-) conformation observed, which is critical for β-adrenergic receptor binding .

- Target Compound :

- Predicted to adopt a similar gauche conformation due to steric effects of the 2-methylphenyl group, though crystallographic data are unavailable.

Data Table: Structural and Functional Comparison

Research Implications

- Pharmacological Potential: The target compound’s methylphenyl group may offer a balance between lipophilicity and steric hindrance, making it suitable for receptor studies.

- Synthetic Challenges : Fluorinated analogs () require specialized synthesis routes, whereas hydrated forms () may complicate formulation.

- Safety Considerations: Propranolol’s well-documented safety profile contrasts with the target compound’s lack of available toxicity data, underscoring the need for further study .

Biologische Aktivität

1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride, a compound with the molecular formula , is gaining attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structural configuration of this compound features an amino group, a hydroxyl group, and a methyl-substituted phenyl ring. This unique arrangement contributes to its biological reactivity and interaction with various biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.69 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amino, Hydroxyl |

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It has been shown to interact with specific molecular targets, leading to various physiological effects:

- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing signaling pathways involved in mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although detailed mechanisms remain under investigation.

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Studies

Recent research has focused on the pharmacological effects of this compound. Below are key findings from various studies:

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it has a significant inhibitory effect on certain pathogens, suggesting potential as an antimicrobial agent.

Case Study: Neuropharmacological Effects

In a controlled study assessing the neuropharmacological effects of the compound, it was administered to animal models. The findings revealed alterations in behavior indicative of anxiolytic properties, supporting its potential use in anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Amino-3-(4-methylphenyl)propan-2-ol hydrochloride | Different substitution pattern; potential for distinct reactivity | |

| 1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride | Exhibits different biological activity due to phenoxy group |

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block in synthesizing pharmaceuticals.

- Biochemical Studies : Utilized to investigate interactions between small molecules and biological macromolecules.

- Industrial Applications : Employed as a reagent in various chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride, considering functional group interactions and stability?

- Methodological Answer : The synthesis of aminochloropropane derivatives often involves phthalimide-based protective strategies to mitigate instability caused by proximal functional groups. For example, potassium phthalimide fusion with dibromopropanol intermediates stabilizes reactive amines during synthesis . The hydrochloride form enhances solubility, which is critical for downstream applications; this is achieved by reacting the free base with hydrochloric acid under controlled conditions .

Q. How can researchers address the instability of intermediates during synthesis?

- Methodological Answer : Protective groups (e.g., phthalimide) are essential to shield reactive amines during synthesis. Reaction conditions such as low temperatures (0–5°C) and inert atmospheres (N₂ or Ar) minimize decomposition. Post-synthesis, intermediates should be stored in anhydrous solvents (e.g., ethanol or ether) to prevent hydrolysis .

Q. What purification techniques are effective for isolating the target compound?

- Methodological Answer : Recrystallization using ethanol/ether mixtures removes unreacted precursors, while column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) resolves polar byproducts. Purity is validated via melting point analysis and HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can stereochemical purity be analyzed using chiral chromatography or NMR?

- Methodological Answer : Chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases resolve enantiomers. For NMR, chiral shift reagents like Eu(hfc)₃ induce splitting in ¹H-NMR spectra, enabling quantification of enantiomeric excess .

Q. What structure-activity relationships (SAR) are critical for targeting biological receptors (e.g., β-adrenergic receptors)?

- Methodological Answer : Modifying the 2-methylphenyl group to electron-deficient aryl rings (e.g., fluorophenyl) enhances receptor binding affinity. Competitive radioligand assays (e.g., using ³H-dihydroalprenolol) quantify displacement in membrane preparations .

Q. How does the compound interact with enzymes compared to fluorinated analogs?

- Methodological Answer : Fluorinated analogs (e.g., 1-Amino-3-(4-fluorophenyl)propan-2-ol derivatives) are synthesized via trifluoromethylation. Enzyme inhibition is assessed using Michaelis-Menten kinetics with fluorometric substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) .

Q. What advanced analytical methods confirm degradation products under stress conditions?

- Methodological Answer : Forced degradation (acid/base/thermal stress) followed by LC-MS/MS (Q-TOF) identifies major degradation products. Reference standards for impurities (e.g., dihydrochloride byproducts) are cross-referenced using EP/Ph. Eur. monographs .

Q. How can fluorinated analogs be designed to enhance metabolic stability and target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.